Diallyldimethylammonium chloride

Description

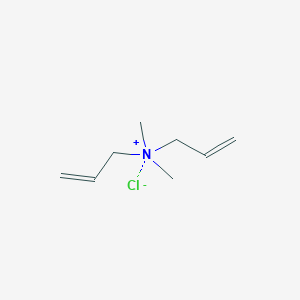

Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOKIYDTHHZSCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-79-3, 28301-34-0 (Parent) | |

| Record name | Poly(diallyldimethylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyquaternium 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027650 | |

| Record name | Diallyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [HSDB] | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible /Estimated/ | |

| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000353 [mmHg] | |

| Record name | Diallyldimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

7398-69-8, 26062-79-3 | |

| Record name | Diallyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DIALLYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MC08B895B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diallyldimethylammonium chloride chemical structure and properties

An In-depth Technical Guide to Diallyldimethylammonium Chloride (DADMAC)

Abstract

Diallyldimethylammonium chloride, commonly abbreviated as DADMAC, is a quaternary ammonium salt utilized primarily as a cationic monomer in polymer synthesis.[1][2] Its homopolymer, Poly(diallyldimethylammonium chloride) or Poly(DADMAC), is a high charge density cationic polyelectrolyte with extensive applications across various industries, most notably in water treatment as a coagulant and flocculant.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and polymerization of DADMAC. It further details key experimental protocols, toxicological data, and the mechanisms of action for its polymeric form, tailored for researchers, scientists, and professionals in drug development and applied chemistry.

Chemical Identity and Structure

DADMAC is a quaternary ammonium compound with the molecular formula C₈H₁₆ClN.[5] The structure features a central nitrogen atom covalently bonded to two methyl groups and two allyl (prop-2-enyl) groups, conferring a permanent positive charge.[5] This cationic charge is balanced by a chloride counterion. The presence of two allyl groups makes the molecule highly reactive and capable of undergoing free-radical polymerization.

Caption: Chemical structure of Diallyldimethylammonium chloride (DADMAC).

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | dimethyl-bis(prop-2-enyl)azanium chloride | [6] |

| CAS Number | 7398-69-8 | [6] |

| Molecular Formula | C₈H₁₆ClN | [5][6] |

| Molecular Weight | 161.67 g/mol | [6][7] |

| Synonyms | DADMAC, Dimethyldiallylammonium chloride | [6][7] |

Physicochemical Properties

DADMAC is typically supplied as a solid or a clear, colorless to pale yellow aqueous solution.[1] It is a water-soluble, non-flammable, and non-explosive compound that is stable at room temperature.[7] Its high charge density and solubility are key to its function as a monomer for producing water-soluble cationic polymers.[7]

Table 2: Physicochemical Data for Diallyldimethylammonium Chloride

| Property | Value | Reference(s) |

| Appearance | White to pale yellow powder or colorless to pale yellow liquid | [1][8] |

| Melting Point | 140 - 148 °C | [8] |

| Boiling Point | 118 °C at 101.325 kPa | [9] |

| Density | 1.04 g/cm³ | |

| Solubility | Miscible in water | [6] |

| Vapor Pressure | 0.00000353 mmHg | [6] |

| LogP (log Kow) | -2.49 (Estimated) | [6] |

| Autoignition Temp. | >200 °C | [6] |

Synthesis and Polymerization

Synthesis of DADMAC Monomer

The industrial synthesis of DADMAC is a two-step process.[5]

-

Alkylation: Dimethylamine is reacted with allyl chloride to form the intermediate, allyl dimethylamine. This step requires careful control of temperature and pressure.[5][6]

-

Quaternization: The allyl dimethylamine intermediate is then reacted with a second equivalent of allyl chloride. This step converts the tertiary amine into the permanently charged quaternary ammonium salt, DADMAC.[5][6]

References

- 1. Diallyldimethylammonium chloride | 7398-69-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Poly(Diallyldimethylammonium Chloride): Versatile Applications and Toxicity_Chemicalbook [chemicalbook.com]

- 4. polybluechem.com [polybluechem.com]

- 5. What Is Diallyl Dimethyl Ammonium Chloride (DADMAC)? A Beginner’s Guide | Niran Chemical [niranchemical.com]

- 6. Diallyldimethylammonium chloride | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Diallyldimethylammonium chloride CAS#: 7398-69-8 [m.chemicalbook.com]

Poly(diallyldimethylammonium chloride) synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Poly(diallyldimethylammonium chloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(diallyldimethylammonium chloride), commonly known as PDADMAC, is a cationic polyelectrolyte with a high charge density. Its positive charge, present over a wide pH range, makes it a highly effective flocculant and coagulant in various industrial applications, including water treatment, the pulp and paper industry, and textiles.[1][2][3] In the biomedical and pharmaceutical fields, PDADMAC is explored for applications such as drug delivery, gene therapy, and the fabrication of biocompatible coatings and hydrogels.[4] This guide provides a comprehensive overview of the synthesis and characterization of PDADMAC, offering detailed experimental protocols and data interpretation.

Synthesis of Poly(diallyldimethylammonium chloride)

The synthesis of PDADMAC is primarily achieved through the free-radical polymerization of its monomer, diallyldimethylammonium chloride (DADMAC).[5][6] This process, known as cyclopolymerization, results in a polymer structure containing five-membered pyrrolidine rings rather than linear chains with pendant double bonds.[6]

Monomer Synthesis

The DADMAC monomer is synthesized by the reaction of two equivalents of allyl chloride with dimethylamine.[6]

Polymerization Mechanism

The polymerization of DADMAC is typically initiated by free-radical initiators in an aqueous solution.[5] The reaction proceeds via an intramolecular-intermolecular chain propagation mechanism, leading to the formation of the characteristic pyrrolidine rings in the polymer backbone.[6]

Caption: Free-radical cyclopolymerization of DADMAC to form PDADMAC.

Experimental Protocol: PDADMAC Synthesis

This protocol describes a typical laboratory-scale synthesis of PDADMAC via aqueous solution polymerization.

-

Monomer Preparation: Prepare an aqueous solution of DADMAC monomer at the desired concentration (e.g., 50-70% by weight) in deionized water.[5]

-

Initiator Preparation: Prepare a separate aqueous solution of a water-soluble initiator, such as ammonium persulfate (APS). The concentration will depend on the desired molecular weight.

-

Reaction Setup:

-

Add the DADMAC solution to a reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.

-

Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Polymerization:

-

Heat the monomer solution to the desired reaction temperature (typically 50-80°C) under a nitrogen atmosphere.[7]

-

Add the initiator solution to the reaction vessel.[5]

-

Maintain the reaction at the set temperature for several hours (e.g., 4-8 hours) with continuous stirring.[7] The progress of the reaction can be monitored by observing the increase in viscosity.

-

-

Termination: The reaction can be terminated by cooling the mixture.[5]

-

Purification: The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator residues. The purified polymer can then be isolated by precipitation in a non-solvent like acetone, followed by filtration and drying under vacuum.[5]

Characterization of Poly(diallyldimethylammonium chloride)

A variety of analytical techniques are employed to characterize the structure, molecular weight, and physicochemical properties of PDADMAC.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of PDADMAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of PDADMAC.[8] ¹H and ¹³C NMR are used to confirm the formation of the pyrrolidine ring and to detect any residual monomer or impurities.[9][10]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the dried PDADMAC sample in deuterium oxide (D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

-

Data Analysis: The spectrum is referenced to the residual HDO peak. The broad signals observed are characteristic of polymers.

Table 1: Characteristic ¹H NMR Chemical Shifts for PDADMAC in D₂O

| Chemical Shift (ppm) | Assignment | Reference |

| 3.15 - 3.25 | Protons on the quaternary ammonium group | [9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PDADMAC structure.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the dried polymer is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a thin film can be cast from an aqueous solution onto a suitable substrate.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The presence of characteristic absorption bands confirms the structure of the polymer.

Table 2: Characteristic FTIR Absorption Bands for PDADMAC

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3447 | -NR₃⁺ stretching vibration or hydroxyl group | [11] |

| ~2932, 2867 | C-H stretching | [11] |

| ~1640 | Deformation vibration of -NR₃⁺ | [11] |

| ~1464-1471 | Quaternary ammonium group | [11][12] |

| ~1137 | C-N stretching | [13] |

Size Exclusion Chromatography (SEC)

SEC, also known as gel permeation chromatography (GPC), is the most common method for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of PDADMAC.[14][15]

Experimental Protocol: Aqueous SEC

-

Mobile Phase Preparation: An aqueous buffer solution, often containing salt (e.g., 0.1 M NaCl) and an acid (e.g., 0.1% TFA), is prepared and filtered.[15]

-

Sample Preparation: The PDADMAC sample is dissolved in the mobile phase at a known concentration and filtered through a syringe filter.[16]

-

Instrumentation: An SEC system equipped with a suitable aqueous SEC column set (e.g., PSS NOVEMA Max) and detectors (e.g., refractive index, RI, and/or evaporative light scattering, ELSD) is used.[15][16]

-

Calibration: The system is calibrated with polymer standards of known molecular weight (e.g., poly(2-vinylpyridine)).[15]

-

Data Analysis: The molecular weight distribution of the sample is determined from the calibration curve.

Table 3: Typical Molecular Weight Ranges for PDADMAC

| Molecular Weight Range | Description | Reference |

| 100,000 - 1,000,000 g/mol | Typical range for commercial products | [6] |

| Up to 1,700,000 g/mol | High molecular weight synthesized in lab | [17][18] |

Rheometry

Rheological measurements provide information about the viscoelastic properties of PDADMAC solutions, which is crucial for understanding their performance in applications like flocculation and as hydrogels.[19]

Experimental Protocol: Rotational Rheometry

-

Sample Preparation: Prepare aqueous solutions of PDADMAC at various concentrations.

-

Instrumentation: A rotational rheometer with a suitable geometry (e.g., concentric cylinders or cone-and-plate) is used.[20]

-

Measurement: Perform steady shear tests to determine the viscosity as a function of shear rate and oscillatory tests to measure the storage (G') and loss (G'') moduli as a function of frequency.

-

Data Analysis: The data reveals the flow behavior (Newtonian or non-Newtonian) and the viscoelastic nature of the polymer solutions.

Table 4: Representative Rheological Parameters for Kaolinite-PDADMAC Suspensions

| Parameter | Description | Effect of PDADMAC Addition | Reference |

| G'₀ | Plateau storage modulus | Marked increase | [19] |

| G''₀ | Plateau loss modulus | Marked increase | [19] |

Applications in Drug Development

The cationic nature and biocompatibility of PDADMAC have led to its investigation in several areas of drug development:

-

Drug Delivery: PDADMAC can be used to form polyelectrolyte complexes (PECs) with anionic drugs or polymers to create controlled-release systems.[4]

-

Gene Delivery: As a cationic polymer, PDADMAC can complex with negatively charged DNA or RNA to form polyplexes for gene delivery applications.

-

Biomaterials and Tissue Engineering: PDADMAC is used in the layer-by-layer assembly of thin films and coatings on medical devices to improve biocompatibility. It is also a component in the formation of hydrogels for tissue engineering scaffolds.[21]

-

Biosensors: PDADMAC can be used to immobilize biomolecules onto sensor surfaces.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of Poly(diallyldimethylammonium chloride). The free-radical cyclopolymerization of DADMAC is a robust method for producing this versatile cationic polyelectrolyte. A comprehensive suite of analytical techniques, including NMR, FTIR, SEC, and rheometry, is essential for thoroughly characterizing its structure and properties. The unique characteristics of PDADMAC make it a valuable polymer for a wide range of industrial and biomedical applications, including promising uses in the field of drug development.

References

- 1. PolyDADMAC - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Poly (vinyl alcohol)/poly (acrylamide‐ co ‐diallyldimethyl ammonium chloride) semi‐IPN hydrogels for ciprofloxacin hydrochloride drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to make PolyDADMAC?-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 6. polybluechem.com [polybluechem.com]

- 7. irochemical.com [irochemical.com]

- 8. Nuclear magnetic resonance enables understanding of polydiallyldimethylammonium chloride composition and N-nitrosodimethylamine formation during chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. PolyDADMAC Synthesis and analysis for water purification-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. agilent.com [agilent.com]

- 16. Determination of residual poly diallyldimethylammonium chloride (pDADMAC) in monoclonal antibody formulations by size exclusion chromatography and evaporative light scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and Characterization of Poly(Diallyldimethylammonium Chloride-g-Acrylamide) | Semantic Scholar [semanticscholar.org]

- 19. A Dramatic Change in Rheological Behavior of a Clay Material Caused by a Minor Addition of Hydrophilic and Amphiphilic Polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Preparation and Characterizations of PSS/PDADMAC Polyelectrolyte Complex Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polymerization Mechanism and Kinetics of Diallyldimethylammonium Chloride (DADMAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the polymerization of diallyldimethylammonium chloride (DADMAC), a cationic monomer widely utilized in various industrial and biomedical applications. The document delves into the intricacies of the polymerization mechanism, the kinetics that govern the reaction rate, and detailed experimental protocols for monitoring and characterizing the polymerization process.

DADMAC Polymerization Mechanism

The polymerization of DADMAC proceeds via a free-radical chain-growth mechanism. A key feature of this process is the intramolecular cyclization of the monomer, which leads to the formation of a five-membered pyrrolidine ring structure within the polymer backbone. This cyclopolymerization is a kinetically and thermodynamically favored process. The overall mechanism can be broken down into three main stages: initiation, propagation, and termination.

1.1. Initiation

The polymerization is initiated by the decomposition of a radical initiator, which generates primary free radicals. Water-soluble initiators, such as ammonium persulfate (APS) or potassium persulfate (KPS), are commonly used for the aqueous solution polymerization of DADMAC.[1] The initiator decomposes upon heating to produce sulfate radical anions.

-

Initiator Decomposition: S₂O₈²⁻ → 2 SO₄⁻•

These primary radicals then attack the double bond of a DADMAC monomer to form a monomer radical.

1.2. Propagation

The propagation stage involves two key steps: an intermolecular reaction (chain growth) and an intramolecular reaction (cyclization). The monomer radical can add to another DADMAC monomer, extending the polymer chain. However, due to the proximity of the second double bond within the same monomer unit, an intramolecular cyclization reaction is highly favored, leading to the formation of a five-membered pyrrolidine ring and a new radical on the exocyclic carbon. This cyclized radical then propagates the chain by reacting with another DADMAC monomer.

1.3. Termination

The growth of the polymer chain is terminated by the reaction of two growing polymer radicals. Termination can occur through combination, where two radicals combine to form a single polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end.

Polymerization Kinetics

The rate of DADMAC polymerization is influenced by several factors, including monomer concentration, initiator concentration, temperature, and ionic strength of the polymerization medium. The overall rate of polymerization (Rp) can be described by the following general rate law:

Rp = k[M]x[I]y

where:

-

k is the overall rate constant

-

[M] is the monomer concentration

-

[I] is the initiator concentration

-

x is the reaction order with respect to the monomer

-

y is the reaction order with respect to the initiator

The values of x and y are determined experimentally and can vary depending on the specific reaction conditions.

2.1. Influence of Reaction Parameters

-

Monomer and Initiator Concentration: The rate of polymerization generally increases with an increase in both monomer and initiator concentrations.[2] Higher monomer concentration leads to more frequent collisions between growing polymer chains and monomer molecules, while higher initiator concentration generates more primary radicals to initiate polymerization.

-

Temperature: The polymerization rate increases with temperature, as the decomposition of the initiator and the propagation rate constants are temperature-dependent, following the Arrhenius equation. However, excessively high temperatures can lead to lower molecular weight polymers due to increased chain transfer and termination rates.

-

Ionic Strength: The polymerization of DADMAC, a cationic monomer, is sensitive to the ionic strength of the solution. The addition of salts can influence the electrostatic interactions between the charged monomer and the growing macroradicals, which can affect the polymerization rate.[3]

2.2. Quantitative Kinetic Data

The following table summarizes some of the reported kinetic parameters for DADMAC polymerization under different conditions. It is important to note that these values can be highly dependent on the specific experimental setup.

| Polymerization System | Initiator | Temperature (°C) | Monomer Order (x) | Initiator Order (y) | Activation Energy (Ea) (kJ/mol) | Reference |

| DADMAC Homopolymerization (derivative) | APS | 50 | 1.92 | 0.72 | 96.70 | [4] |

| DADMAC Homopolymerization (inverse emulsion, UV-initiated) | - | - | 2.9 | 0.8 | 18.8 | [3] |

| DADMAC-co-VEMEA | APS | 65 | 2.6 | 0.6 | - | [2] |

| DADMAC-co-DMAA | APS | 40-60 | 2.63 | 0.40 | 39.56 | [5] |

Experimental Protocols

Accurate determination of the polymerization kinetics and characterization of the resulting polymer requires precise experimental techniques. This section outlines the methodologies for key experiments.

3.1. Monitoring Monomer Conversion

3.1.1. Dilatometry

Dilatometry is a classic technique for monitoring the progress of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.

-

Apparatus: A dilatometer consisting of a reaction bulb and a precision-bore capillary tube.

-

Procedure:

-

A known volume of the monomer and initiator solution is charged into the dilatometer bulb.

-

The solution is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

The dilatometer is placed in a constant-temperature bath to initiate the polymerization.

-

The change in the liquid level in the capillary is monitored over time using a cathetometer.

-

The monomer conversion at a given time can be calculated from the volume change.

-

3.1.2. Gravimetry

This method involves stopping the polymerization at different time intervals and determining the mass of the polymer formed.

-

Procedure:

-

Multiple reaction vessels containing the monomer and initiator solution are prepared.

-

The reactions are initiated simultaneously in a constant-temperature bath.

-

At specific time intervals, a reaction vessel is removed and the polymerization is quenched (e.g., by rapid cooling or addition of an inhibitor).

-

The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., acetone).

-

The precipitated polymer is filtered, dried under vacuum to a constant weight, and weighed.

-

The monomer conversion is calculated from the mass of the polymer obtained.

-

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy can be used to monitor the disappearance of the monomer's vinyl protons and the appearance of the polymer's signals over time.

-

Procedure:

-

The polymerization is carried out in a deuterated solvent (e.g., D₂O) directly in an NMR tube.

-

1H NMR spectra are recorded at regular intervals.

-

The monomer conversion is determined by comparing the integration of the monomer's vinyl proton signals to an internal standard or to the integration of a stable proton signal in the system.[6]

-

3.2. Characterization of the Polymer

3.2.1. Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight and molecular weight distribution of the synthesized poly(DADMAC).

-

Apparatus: A GPC system equipped with a pump, an injector, a set of columns suitable for aqueous mobile phases, and a refractive index (RI) detector.

-

Mobile Phase: An aqueous solution containing a salt to suppress polyelectrolyte effects. A typical mobile phase is 0.1 M NaCl and 0.1% trifluoroacetic acid in water.[7]

-

Procedure:

-

Prepare a calibration curve using polymer standards of known molecular weight (e.g., poly(2-vinylpyridine)).[7]

-

Dissolve the poly(DADMAC) sample in the mobile phase at a known concentration.

-

Filter the sample solution through a syringe filter (e.g., 0.45 µm) before injection.

-

Inject the sample into the GPC system and record the chromatogram.

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

-

3.2.2. Differential Scanning Calorimetry (DSC)

DSC can be used to study the thermal properties of the polymer, such as the glass transition temperature (Tg), and to investigate the heat of polymerization.

-

Procedure:

-

A small, accurately weighed amount of the polymer sample is sealed in an aluminum pan.

-

The sample is placed in the DSC cell along with an empty reference pan.

-

The sample is heated or cooled at a controlled rate under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature.

-

The Tg is determined from the change in the baseline of the DSC thermogram. The heat of polymerization can be determined by integrating the area under the exothermic peak during a polymerization reaction run in the DSC.

-

Logical Relationships in Kinetic Analysis

The determination of the kinetic parameters involves a systematic variation of the reaction conditions and analysis of the resulting polymerization rates.

This guide provides a foundational understanding of the DADMAC polymerization mechanism and kinetics, along with practical experimental approaches for its study. For more specific applications and advanced characterization, further consultation of the cited literature is recommended.

References

The Monomer and the Polymer: A Comprehensive Technical Examination of DADMAC and PolyDADMAC

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and its wide-ranging applications, from water purification to drug delivery systems, a precise understanding of monomers and their corresponding polymers is paramount. This guide provides an in-depth technical exploration of Diallyldimethylammonium Chloride (DADMAC) and its polymer, Polydiallyldimethylammonium Chloride (PolyDADMAC). We will dissect their core differences, from chemical structure to functional applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Fundamental Chemical Distinction: Monomer vs. Polymer

The primary distinction between DADMAC and PolyDADMAC lies in their molecular structure: DADMAC is the monomeric building block, while PolyDADMAC is the resulting polymer.[1]

-

DADMAC (Diallyldimethylammonium Chloride) is a quaternary ammonium salt with the chemical formula C₈H₁₆NCl.[2][3] Its structure features a central nitrogen atom bonded to two methyl groups and two allyl (CH₂=CH-CH₂) groups, conferring a permanent positive charge.[4] This cationic nature and the presence of two reactive allyl groups make it a versatile monomer for polymerization.[2][4]

-

PolyDADMAC (Polydiallyldimethylammonium Chloride) is a homopolymer synthesized from the polymerization of DADMAC monomers.[5] This process results in a linear polymer with a backbone containing five-membered pyrrolidine rings, which is the favored structural configuration over the alternative six-membered piperidine structure.[6][7] PolyDADMAC is a high charge density cationic polyelectrolyte, with the positive charges of the DADMAC units repeated along the polymer chain.[8][9]

The polymerization of DADMAC into PolyDADMAC transforms the material from a small, reactive molecule into a large, long-chain polymer with significantly different physical and functional properties.[1]

Comparative Physicochemical Properties

The structural differences between DADMAC and PolyDADMAC give rise to distinct physicochemical properties, which are summarized in the tables below.

Table 1: General Properties of DADMAC and PolyDADMAC

| Property | DADMAC (Monomer) | PolyDADMAC (Polymer) |

| Chemical Type | Quaternary ammonium salt monomer[5] | Cationic homopolymer[5] |

| Appearance | Colorless to pale yellow liquid[2][4] | Liquid, powder, or emulsion[5] |

| Solubility in Water | Fully water-soluble[2][5] | Fully water-soluble[5][10] |

| Primary Function | Reactive building block for polymerization[1][5] | Coagulant, flocculant, charge neutralizing agent[5][6] |

Table 2: Quantitative Physicochemical Data

| Parameter | DADMAC | PolyDADMAC |

| Molecular Formula | C₈H₁₆NCl[2][3] | (C₈H₁₆NCl)n[11] |

| Molecular Weight ( g/mol ) | 161.5[2][3] | 10,000 to >1,000,000[11] |

| Typical Concentration (as supplied) | 60-65% aqueous solution[2][12] | 10-50% solids in liquid concentrate[6][9] |

| pH (1% aqueous solution) | 5.0 - 7.0[4] | 4.0 - 10.0 (effective range)[10][13] |

| Charge Density | High (at the molecular level)[4] | Very high (distributed along the polymer chain)[5][6] |

Synthesis and Polymerization Pathways

The transformation from DADMAC to PolyDADMAC is a critical process that dictates the final properties and applications of the polymer.

Synthesis of DADMAC Monomer

The industrial synthesis of DADMAC is typically a two-step process involving dimethylamine and allyl chloride.[3][4]

-

Alkylation: Dimethylamine is reacted with allyl chloride to form allyl dimethylamine. This step requires careful control of temperature and pressure.[4]

-

Quaternization: The resulting allyl dimethylamine is then reacted with another equivalent of allyl chloride. This second reaction creates the quaternary ammonium salt, DADMAC.[4]

Polymerization of DADMAC to PolyDADMAC

PolyDADMAC is synthesized through the radical polymerization of the DADMAC monomer in an aqueous solution.[2][7] This process involves an initiator, typically an organic peroxide or an azo compound, to generate free radicals.[7] The polymerization proceeds via a cyclopolymerization mechanism, leading to the formation of the characteristic pyrrolidine rings in the polymer backbone.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of DADMAC and PolyDADMAC.

Laboratory Synthesis of PolyDADMAC

This protocol outlines a typical laboratory-scale synthesis of PolyDADMAC via free-radical polymerization.

Materials:

-

Diallyldimethylammonium chloride (DADMAC) monomer solution (e.g., 65% in water)

-

2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044) or Ammonium Persulfate (APS) as initiator

-

Deionized water

-

Nitrogen gas supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle with temperature controller

Procedure:

-

Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet.

-

Monomer and Initiator Preparation: In the flask, add a specific amount of DADMAC monomer solution (e.g., 20 g).[6] In a separate beaker, dissolve the initiator (e.g., 0.05-0.2 g of VA-044) in a small amount of deionized water.[6]

-

Reaction Mixture: Add the initiator solution to the DADMAC monomer in the reaction flask. Use additional deionized water (e.g., 6-12 mL) to rinse the beaker and add it to the flask to achieve the desired monomer concentration.[6]

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Heat the mixture to the desired reaction temperature (e.g., 50-80°C) while stirring continuously under a nitrogen atmosphere.[8]

-

Reaction Monitoring: Maintain the reaction for a specified period (e.g., 8 hours), with periodic sampling to monitor viscosity or conversion rate if desired.[6]

-

Termination: After the desired reaction time, terminate the polymerization by cooling the mixture to room temperature.[7]

-

Product Recovery: The resulting viscous PolyDADMAC solution can be purified by methods such as precipitation in a non-solvent (e.g., acetone) followed by filtration and drying, or used directly as an aqueous solution.[7]

Characterization Protocols

The purity of the DADMAC monomer is crucial as impurities can affect polymerization. Gas chromatography (GC) is a suitable method for quantifying volatile impurities.

Method: Gas Chromatography (GC) with Liquid-Liquid Extraction [14]

-

Sample Preparation: Prepare a DADMAC monomer solution of a known concentration.

-

Extraction: Perform a liquid-liquid extraction using a suitable solvent (e.g., trichloromethane) to separate volatile impurities (such as dimethylamine, allyl chloride, etc.) from the non-volatile DADMAC. An internal standard (e.g., n-hexane) should be added for accurate quantification.[14]

-

GC Analysis: Inject the extract into a GC system equipped with a suitable column and a Flame Ionization Detector (FID).

-

Quantification: Identify and quantify the impurities by comparing their retention times and peak areas with those of known standards.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of PolyDADMAC.

Method: Aqueous Gel Permeation Chromatography (GPC) [5][15]

-

Mobile Phase Preparation: Prepare an aqueous mobile phase, typically containing a salt (e.g., 0.1 M Sodium Chloride) and an acid (e.g., 0.1% Trifluoroacetic acid) to suppress ionic interactions.[15]

-

Calibration: Calibrate the GPC system using a set of polymer standards with known molecular weights (e.g., Poly(2-vinylpyridine) standards).[15]

-

Sample Preparation: Dissolve the PolyDADMAC sample in the mobile phase at a known concentration (e.g., 1-2 g/L).[15]

-

Analysis: Inject the sample solution into the GPC system. The polymer molecules will separate based on their size as they pass through the column.

-

Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PolyDADMAC sample.

The charge density of PolyDADMAC is a critical parameter for its application as a coagulant or flocculant. Conductometric or colloidal titration are common methods for its determination.

Method: Conductometric Titration [1][9]

-

Sample Preparation: Prepare a dilute aqueous solution of PolyDADMAC of a known concentration.

-

Titration Setup: Place the PolyDADMAC solution in a beaker with a conductivity probe and a magnetic stirrer.

-

Titration: Titrate the solution with a standard solution of an oppositely charged polymer or salt (e.g., potassium polyvinyl sulfate) of known concentration.

-

Endpoint Detection: Record the conductivity of the solution after each addition of the titrant. Plot the conductivity versus the volume of titrant added. The endpoint of the titration, which corresponds to the complete neutralization of the charges on the PolyDADMAC, is indicated by a sharp change in the slope of the titration curve.

-

Calculation: Calculate the charge density from the volume of titrant required to reach the endpoint and the known concentrations of the sample and titrant.

Functional Differences and Applications

The transformation from a small monomer to a large polymer results in vastly different applications.

-

DADMAC: As a reactive monomer, DADMAC's primary use is in the synthesis of polymers.[1] It serves as the essential precursor for producing PolyDADMAC and can also be used to create various copolymers with other monomers like acrylamide to produce materials with tailored properties for specific applications.[4][5]

-

PolyDADMAC: The long-chain, highly cationic nature of PolyDADMAC makes it an effective coagulant and flocculant in water treatment.[5][8] It neutralizes the negative charges of suspended particles (like silt, clay, and algae), causing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration.[8][14] Its applications extend to the paper and pulp industry as a retention and drainage aid, in textiles as a color-fixing agent, and in personal care products for its conditioning properties.[9][10][14]

Conclusion

References

- 1. air.unimi.it [air.unimi.it]

- 2. polybluechem.com [polybluechem.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. What Is Diallyl Dimethyl Ammonium Chloride (DADMAC)? A Beginner’s Guide | Niran Chemical [niranchemical.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. How to make PolyDADMAC?-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 8. irochemical.com [irochemical.com]

- 9. [PDF] Charge Density Quantification of Polyelectrolyte Polysaccharides by Conductometric Titration: An Analytical Chemistry Experiment | Semantic Scholar [semanticscholar.org]

- 10. A cleaner two-step synthesis of high purity diallyldimethylammonium chloride monomers for flocculant preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the molecular weight of PolyDADMAC?-FAQ-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 12. PolyDADMAC Synthesis and analysis for water purification-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 13. Method Development for the Determination of Diallyldimethylammonium Chloride at Trace Levels by Epoxidation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

Solubility of Poly(diallyldimethylammonium chloride) (PolyDADMAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Poly(diallyldiallylmethylammonium chloride), or PolyDADMAC. A cationic polyelectrolyte renowned for its high charge density, PolyDADMAC's efficacy in various applications is intrinsically linked to its behavior in different solvent systems. This document details its solubility profile, factors influencing its behavior in solution, and generalized experimental protocols for solubility determination.

Executive Summary

PolyDADMAC is a homopolymer of diallyldiallylmethylammonium chloride, readily available in liquid or powder form.[1] It is characterized by its exceptional solubility in aqueous solutions, a property attributed to its ionic nature and the presence of polar functional groups.[2] This high water solubility is fundamental to its primary applications in water treatment as a coagulant and flocculant, where it neutralizes negatively charged colloidal material.[3] Conversely, standard PolyDADMAC exhibits poor solubility in most organic solvents. Its solubility profile is influenced by several factors, including pH, temperature, and the presence of other solutes.

Solubility Profile of PolyDADMAC

The solubility of PolyDADMAC is highly dependent on the nature of the solvent. While quantitative solubility limits are not extensively reported in literature due to its high miscibility in water, a qualitative summary is presented below.

Data Presentation: Qualitative Solubility

| Solvent | Type | Solubility | Citation |

| Water (H₂O) | Polar Protic | Extremely Soluble / Miscible at all concentrations | [1][2] |

| Methanol (CH₃OH) | Polar Protic | Generally considered insoluble | [4] |

| Ethanol (C₂H₅OH) | Polar Protic | Generally considered insoluble | [4] |

| Acetone (C₃H₆O) | Polar Aprotic | Generally considered insoluble | [4] |

| Non-polar organic solvents (e.g., hexane, toluene) | Non-polar | Insoluble | [4] |

Note: The insolubility in organic solvents for the standard chloride salt of PolyDADMAC is widely accepted. Research has shown that exchanging the chloride counterion for a hydrophobic one, like hexafluorophosphate (PF₆), can render the polymer water-insoluble and soluble in organic solvents.[4]

Factors Influencing Aqueous Solution Behavior

The performance of PolyDADMAC in aqueous solutions is critically affected by several environmental factors. Understanding these is key to its effective application.

-

pH: The optimal pH range for PolyDADMAC efficacy is typically between 4 and 9.[1] Extreme pH conditions can lead to structural changes and reduced performance.[5][6]

-

Temperature: Lower temperatures may necessitate a higher dosage or longer contact time for effective flocculation. Conversely, high temperatures can decrease the stability of the flocs formed.

-

Molecular Weight: PolyDADMAC is available in various molecular weights, from low to high. Higher molecular weight variants may exhibit higher viscosity and dissolve more slowly.

-

Ionic Strength: The presence of salts in the solution can impact the conformation of the polyelectrolyte chains and their interaction with suspended particles.

A logical workflow for the application of PolyDADMAC in its primary role as a flocculant in water treatment is outlined below. This workflow highlights the decision-making process based on key water quality parameters.

References

- 1. Polydadmac-Henan SECCO Environmental Protection Technology Co. , Ltd. [hnsecco.com]

- 2. Is PolyDADMAC a soluble polymer?-FAQ-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 3. PolyDADMAC - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Characterization of Water Insoluble Copolymers From Diallyldimethylammonium Hexafluorophosphate - ProQuest [proquest.com]

- 5. PolyDADMAC Synthesis and analysis for water purification-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Mechanism of action of Diallyldimethylammonium chloride in flocculation

An In-depth Technical Guide to the Flocculation Mechanism of Poly(diallyldimethylammonium chloride) (PolyDADMAC)

Introduction

Diallyldimethylammonium chloride (DADMAC) is a quaternary ammonium salt monomer that, upon polymerization, forms the water-soluble cationic polyelectrolyte Poly(diallyldimethylammonium chloride), commonly known as PolyDADMAC.[1][2] Due to its high cationic charge density and efficacy across a wide pH range, PolyDADMAC is extensively utilized as a primary coagulant and flocculant in numerous applications, ranging from municipal and industrial water purification to the clarification of high-density cell cultures in biopharmaceutical manufacturing.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms driving PolyDADMAC-induced flocculation. It details the key physicochemical principles, summarizes quantitative performance data, and provides detailed protocols for essential analytical experiments.

Core Mechanism of Action

The efficacy of PolyDADMAC as a flocculant stems from its ability to destabilize and agglomerate negatively charged colloidal particles suspended in a liquid phase. Most contaminants, such as clays, organic matter, cells, and cellular debris, carry a negative surface charge, which creates electrostatic repulsion and maintains the stability of the colloid.[5][6] PolyDADMAC overcomes these repulsive forces through two primary, often simultaneous, mechanisms: charge neutralization and polymer bridging.

-

Charge Neutralization: The polymer chain of PolyDADMAC contains a high density of permanent positive charges.[7] When introduced into a suspension, these cationic groups rapidly adsorb onto the surface of negatively charged particles. This process neutralizes the surface charge, reducing the electrostatic repulsion between particles to a point where van der Waals forces of attraction dominate, allowing the particles to aggregate.[2][5] This mechanism is particularly prominent for low-to-medium molecular weight PolyDADMAC.[8]

-

Polymer Bridging: High molecular weight PolyDADMAC molecules possess long polymer chains that can extend significant distances into the aqueous phase.[9] A single polymer chain can adsorb onto the surfaces of multiple colloidal particles simultaneously, creating physical "bridges" that link them together.[9] These interconnected particles form large, robust aggregates known as flocs, which are easily separated from the liquid phase through sedimentation or filtration.[10]

Key Factors Influencing Flocculation Performance

The efficiency of flocculation by PolyDADMAC is not solely dependent on its presence but is critically influenced by several interconnected parameters. Optimizing these factors is essential for achieving desired clarification performance.

-

Molecular Weight (MW): The molecular weight of PolyDADMAC is a primary determinant of its dominant flocculation mechanism.[8]

-

Low MW (<100,000 Da): Composed of shorter polymer chains, these variants excel at charge neutralization due to their high charge density and rapid diffusion. They are less effective at bridging.[8]

-

Medium MW (100,000–500,000 Da): These polymers offer a balance between charge neutralization and bridging capabilities, making them versatile for a wide range of applications.[8]

-

High MW (>500,000 Da): Characterized by long polymer chains, these grades are highly effective at polymer bridging, forming large and stable flocs ideal for high-solids streams and sludge dewatering.[8][9]

-

-

Dosage: The concentration of PolyDADMAC is critical. An optimal dosage exists where maximum flocculation is achieved. Under-dosing results in insufficient charge neutralization or bridging, leading to poor floc formation. Over-dosing can lead to charge reversal, where the particles become positively charged and re-stabilize in the suspension, causing a decrease in flocculation efficiency.[11] Typical dosages in water treatment range from 1 to 15 mg/L.[7]

-

pH: A significant advantage of PolyDADMAC is its effectiveness over a broad pH range, typically between 4 and 10.[1] Its quaternary ammonium groups are permanently charged, making its cationic character independent of solution pH within this range.[9]

-

Ionic Strength: The concentration of dissolved salts can influence flocculation. High ionic strength can compress the electrical double layer around colloidal particles, which may reduce the required PolyDADMAC dosage for charge neutralization. However, it can also cause the polymer chains to adopt a more coiled conformation, potentially hindering their bridging ability.

References

- 1. News - PDADMAC Coagulant: Safe Handling, Dosage, and Application Guide [yuncangchemical.com]

- 2. atamankimya.com [atamankimya.com]

- 3. The Application of PolyDADMAC in Watertreatment-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DADMAC vs. PolyDADMAC: What’s the Difference in Water Purification? | Niran Chemical [niranchemical.com]

- 8. Performance Differences and Application Scenarios of PolyDADMAC with Different Molecular Weights - Cpolymer [cpolymerchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Why is PolyDADMAC a good flocculator?-FAQ-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Diallyldimethylammonium Chloride (DADMAC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for Diallyldimethylammonium chloride (DADMAC) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. DADMAC, a cationic polymer, sees wide application in various fields, including as a flocculating agent and in the production of polymers.[1] While generally considered stable, proper handling protocols are necessary to mitigate potential hazards.[1]

Hazard Identification and Classification

DADMAC is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] The primary hazards are associated with its potential for irritation and harm upon contact or ingestion.

Potential Health Effects:

-

Ingestion: May be harmful if swallowed.[1] Accidental ingestion of significant amounts may cause serious damage to health.[1] Concentrated solutions can lead to corrosive damage to the mucous membranes and esophagus, with symptoms including a burning sensation, nausea, and vomiting.[1]

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation. Mists may irritate the upper respiratory tract.[2]

-

Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation. Direct contact can produce chemical burns, and prolonged exposure may lead to dermatitis.[1]

-

Eye Contact: May cause eye irritation. Direct contact can result in severe eye damage, including burns and permanent clouding.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for DADMAC, compiled from various safety data sheets.

Table 1: Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4900 mg/kg | [1] |

| LD50 | Rat (male and female) | Oral | 3,093 mg/kg | [3] |

| LD50 | Rat (Wistar) | Oral | 3930 mg/kg | [4] |

| LD0 | Rat (male and female) | Dermal | 3,247 mg/kg | [3] |

| LC50 | Oncorhynchus mykiss (rainbow trout) | - | 420 mg/l (96 h) | [3] |

| EC50 | Daphnia magna (Water flea) | - | > 100 mg/l (48 h) | [3] |

| EC50 | Desmodesmus subspicatus (green algae) | - | > 100 mg/l (72 h) | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Powder; mixes with water. Often sold as a viscous aqueous solution. | [1] |

| pH | Not applicable (as supplied) | [1] |

| Vapor Pressure | Negligible | [1] |

| Autoignition Temperature | Not available | [1] |

| Decomposition Temperature | Not available | [1] |

| Stability | Product is considered stable. Hazardous polymerization will not occur. | [1] |

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols will vary based on the application, the following general procedures must be followed when working with DADMAC in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below. Always wear the following when handling DADMAC:

References

The Environmental Fate and Ecotoxicity of Diallyldimethylammonium Chloride (DADMAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyldimethylammonium chloride (DADMAC) is a quaternary ammonium compound primarily utilized as a monomer in the production of polymers, most notably polydiallyldimethylammonium chloride (polyDADMAC). PolyDADMAC is a cationic polyelectrolyte widely employed as a flocculant in water and wastewater treatment, as well as in the paper and textile industries. Given its extensive use, understanding the environmental fate and potential toxicity of the residual DADMAC monomer is of critical importance for environmental risk assessment and ensuring the safety of aquatic and terrestrial ecosystems. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental behavior and ecotoxicological effects of DADMAC.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For DADMAC, the key processes governing its environmental persistence and distribution are biodegradation, photodegradation, hydrolysis, and adsorption.

Biodegradation

DADMAC is considered to be readily biodegradable. While specific pathways for DADMAC have not been fully elucidated in the available literature, the biodegradation of other quaternary ammonium compounds (QACs) has been studied. For instance, Pseudomonas fluorescens has been shown to degrade didecyldimethylammonium chloride (DDAC) through an N-dealkylation process, producing decyldimethylamine and subsequently dimethylamine as intermediates.[1] It is plausible that a similar N-dealkylation mechanism could be involved in the biodegradation of DADMAC in aquatic and soil environments. Under methanogenic (anaerobic) conditions, however, some QACs have been found to be resistant to biodegradation.[2]

Photodegradation

The photochemical degradation of DADMAC can occur through direct photolysis and indirect photo-oxidation by reactive species such as hydroxyl radicals (•OH). While DADMAC itself has limited spectral overlap with sunlight, indirect photolysis is expected to be the dominant degradation pathway in surface waters.[3][4] For quaternary ammonium compounds in general, predicted photolysis half-lives in surface water range from 12 to 94 days, suggesting that this is a slow abiotic degradation process.[3][4]

Hydrolysis

Adsorption

As a cationic molecule, DADMAC is expected to adsorb to negatively charged particles in the environment, such as clay and organic matter in soil and sediment.[5] This adsorption process can reduce its bioavailability and mobility in the environment.

Environmental Concentration

Residual DADMAC monomer can be present in commercial polyDADMAC formulations and may be released into the environment through treated wastewater effluent.[6] Studies have detected DADMAC in drinking water at concentrations ranging from the low µg/L level.[7]

Ecotoxicity

The ecotoxicity of DADMAC has been evaluated across various trophic levels, including aquatic invertebrates, fish, and algae.

Aquatic Toxicity

DADMAC exhibits varying levels of toxicity to aquatic organisms. The available data on the acute toxicity of DADMAC to several key aquatic species are summarized in the table below.

| Test Organism | Species | Duration | Endpoint | Concentration (mg/L) | Reference(s) |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | 48 hours | EC50 | > 100 | [8] |

| Fish | Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | Proposed for testing | [8] |

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 420 | [9] | |

| Lepomis macrochirus (Bluegill Sunfish) | 72 hours | LC50 | 56 | [8] | |

| Algae | Desmodesmus subspicatus | 72 hours | EC50 | > 100 | [9] |

Table 1: Summary of Acute Aquatic Toxicity Data for DADMAC

Terrestrial Toxicity

Information on the toxicity of DADMAC to terrestrial organisms is limited in the available scientific literature.

Mammalian Toxicity

The acute oral toxicity of DADMAC in mammals has been determined.

| Test Organism | Species | Endpoint | Value (mg/kg) | Reference(s) |

| Mammal | Rat | LD50 | 3030 | [8] |

Table 2: Summary of Acute Mammalian Toxicity Data for DADMAC

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for the key aquatic toxicity tests.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.[4][10]

Methodology:

-

Test Organisms: Young daphnids, less than 24 hours old, are used for the test.[10]

-

Test Design: A range of at least five concentrations of the test substance is prepared in a suitable medium. A control group with no test substance is also included.[10]

-

Exposure: Daphnids are exposed to the test concentrations for a period of 48 hours under static or semi-static conditions.[10]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[11]

-

Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids.[10]

-

Test Conditions: The test is conducted at a constant temperature (typically 20 ± 1 °C) with a defined photoperiod (e.g., 16 hours light, 8 hours dark).[12] Water quality parameters such as pH and dissolved oxygen are monitored.[11]

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline outlines a method to determine the acute lethal toxicity of substances to fish.[13][14]

Methodology:

-

Test Organisms: A variety of fish species can be used, such as Pimephales promelas (Fathead Minnow) or Oncorhynchus mykiss (Rainbow Trout).[15]

-

Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series. A control group is also maintained.[13]

-

Exposure: The exposure period is typically 96 hours, under static, semi-static, or flow-through conditions.[13]

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[13]

-

Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish.[13]

-

Test Conditions: The test is conducted in a controlled environment with specific temperature, photoperiod, and water quality (pH, dissolved oxygen, hardness) parameters.[7]

References

- 1. oecd.org [oecd.org]

- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical fate of quaternary ammonium compounds in river water - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. heritagesystemsinc.com [heritagesystemsinc.com]

- 9. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. agc-chemicals.com [agc-chemicals.com]

- 13. oecd.org [oecd.org]

- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

Methodological & Application

Synthesis of Poly(diallyldimethylammonium chloride) via Radical Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Poly(diallyldimethylammonium chloride) (PDADMAC), a cationic polyelectrolyte, via free radical polymerization. The information compiled herein is intended to guide researchers in the successful laboratory-scale synthesis and characterization of PDADMAC for various applications, including in the pharmaceutical and drug development fields.

Application Notes

Poly(diallyldimethylammonium chloride) is a high charge density cationic polymer synthesized from the monomer diallyldimethylammonium chloride (DADMAC). The polymerization is typically carried out as a free-radical initiated aqueous solution polymerization.[1] The resulting polymer is widely used as a flocculant in water treatment, a component in the paper and textile industries, and holds potential in various biomedical applications due to its cationic nature.[2][3]

The properties of the synthesized PDADMAC, particularly its molecular weight, are crucial for its performance and can be tailored by controlling the polymerization conditions. Key parameters influencing the polymerization include monomer concentration, initiator type and concentration, temperature, and the purity of the monomer.[4] Generally, an increase in monomer and initiator concentration leads to a higher polymerization rate.[5] The molecular weight of PDADMAC typically ranges from the hundreds of thousands to over a million g/mol .[3] For certain applications, such as in the formation of stable coatings, a molecular weight of over 200 kDa is desirable.[4]

The polymerization of DADMAC proceeds via a cyclopolymerization mechanism, leading to a polymer structure containing five-membered pyrrolidine rings, which is the favored structural arrangement.[3][6][7] The synthesis is commonly initiated by water-soluble initiators such as ammonium persulfate (APS) or potassium persulfate (KPS).[8] The reaction is sensitive to impurities in the DADMAC monomer solution, which can significantly impact the final molecular weight of the polymer.[9][10] Therefore, the use of high-purity monomer is recommended for achieving high molecular weight PDADMAC.[11]

Post-synthesis, the polymer is typically purified to remove unreacted monomer and other impurities. Common purification techniques include precipitation in organic solvents like acetone or ethanol, followed by filtration and drying.[12] Characterization of the final product is essential to confirm its chemical structure and determine its molecular weight and polydispersity. Standard analytical techniques for this purpose include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC).[6][8]

Data Presentation

The following tables summarize the impact of key reaction parameters on the synthesis of PDADMAC, based on data compiled from various studies.

Table 1: Effect of Initiator Concentration on Monomer Conversion

| Initiator (APS) Concentration (wt% of monomer) | Monomer Conversion (%) | Reaction Conditions |

| 0.05 | ~60 | DADMAC/DMAPMA copolymer (50:50 mol%), 4 mol/L total monomer, 70°C |

| 0.1 | ~75 | DADMAC/DMAPMA copolymer (50:50 mol%), 4 mol/L total monomer, 70°C |

| 0.5 | ~90 | DADMAC/DMAPMA copolymer (50:50 mol%), 4 mol/L total monomer, 70°C |

| 1.0 | >95 | DADMAC/DMAPMA copolymer (50:50 mol%), 4 mol/L total monomer, 70°C |

Note: Data is for a copolymer system, but illustrates the general trend of increasing conversion with higher initiator concentration.[13]

Table 2: Exemplary Synthesis Conditions and Resulting Polymer Properties

| Monomer Concentration | Initiator (APS) | Temperature (°C) | Time (h) | Intrinsic Viscosity ([η]) (dL/g) | Monomer Conversion (%) |

| High Purity DADMAC | Lump addition | Stepwise increase | 9 | 3.66 | 96.71 |

| 70% aqueous solution | 0.4% (of monomer) | 40 | 48 | 4.07 | Not specified |

| 30% total monomer | 0.7% (of monomer) | 60 | 3 | 926.36 (mL/g) | 99 |

Experimental Protocols